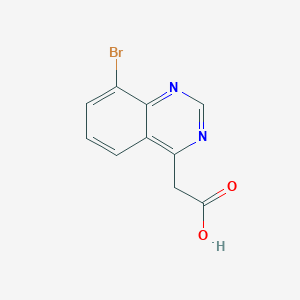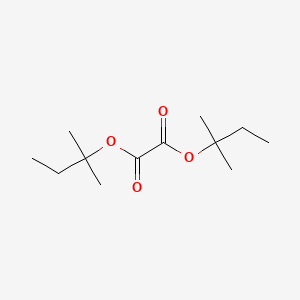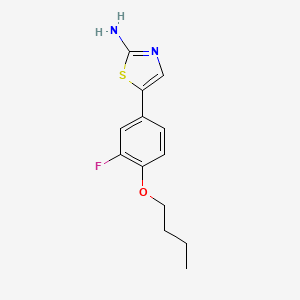![molecular formula C21H19N B14757599 6h-Spiro[benzo[c]acridine-5,1'-cyclopentane] CAS No. 168-75-2](/img/structure/B14757599.png)
6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] is a complex organic compound with the molecular formula C21H19N. It features a spiro linkage between a benzo[c]acridine moiety and a cyclopentane ring. This compound is notable for its unique structural properties, which include multiple aromatic rings and a spiro center, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying spiro compounds’ reactivity and properties.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its aromatic and spiro structures.
Wirkmechanismus
The mechanism of action of 6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] involves its interaction with molecular targets, such as enzymes or receptors. The spiro linkage and aromatic rings allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[benzo[c]acridine-5,1’-cyclohexane]
- Spiro[benzo[c]acridine-5,1’-cycloheptane]
- Spiro[benzo[c]acridine-5,1’-cyclopropane]
Uniqueness
6h-Spiro[benzo[c]acridine-5,1’-cyclopentane] is unique due to its specific spiro linkage with a cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for studying the effects of ring size on spiro compounds’ reactivity and applications.
Eigenschaften
CAS-Nummer |
168-75-2 |
|---|---|
Molekularformel |
C21H19N |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
spiro[6H-benzo[c]acridine-5,1'-cyclopentane] |
InChI |
InChI=1S/C21H19N/c1-4-10-19-15(7-1)13-16-14-21(11-5-6-12-21)18-9-3-2-8-17(18)20(16)22-19/h1-4,7-10,13H,5-6,11-12,14H2 |
InChI-Schlüssel |
VMTZKTQXIAFQKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC3=CC4=CC=CC=C4N=C3C5=CC=CC=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)

![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)




![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)

![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757588.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)

